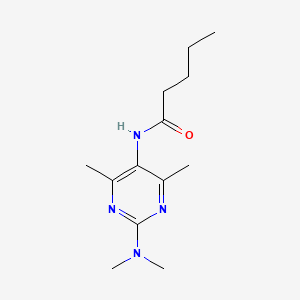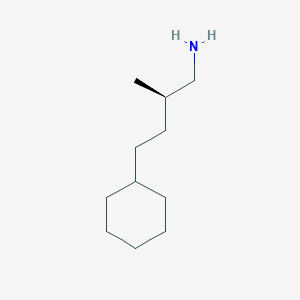
(2R)-4-Cyclohexyl-2-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-Cyclohexyl-2-methylbutan-1-amine, also known as dexoxadrol, is a chemical compound that belongs to the family of amphetamines. It is a psychoactive drug that acts as a central nervous system stimulant. Dexoxadrol has been widely used in scientific research for its potential therapeutic effects in the treatment of various neurological disorders.
Mecanismo De Acción
Dexoxadrol works by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by blocking the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This increased availability of neurotransmitters leads to enhanced neuronal activity, resulting in the stimulant effects of (2R)-4-Cyclohexyl-2-methylbutan-1-amine.
Biochemical and Physiological Effects:
Dexoxadrol has been shown to have a number of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, and also suppresses appetite. It has been shown to increase the release of stress hormones such as cortisol and adrenaline. Dexoxadrol also increases the release of certain neurotransmitters such as dopamine, norepinephrine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dexoxadrol has several advantages as a research tool. It is a potent and selective central nervous system stimulant that has been extensively studied for its effects on neurotransmitter release and neuronal activity. However, it also has some limitations. Its stimulant effects can interfere with certain behavioral tests, and its potential for abuse and addiction means that it must be handled with care.
Direcciones Futuras
There are several future directions for research on (2R)-4-Cyclohexyl-2-methylbutan-1-amine. One area of interest is its potential use as a treatment for depression and anxiety. Another area of interest is its potential use as a cognitive enhancer. Further studies are also needed to better understand its mechanism of action and to identify any potential long-term effects of its use.
Conclusion:
In conclusion, (2R)-4-Cyclohexyl-2-methylbutan-1-amine is a potent central nervous system stimulant that has been extensively studied for its potential therapeutic effects in the treatment of various neurological disorders. Its mechanism of action involves the inhibition of neurotransmitter reuptake, leading to enhanced neuronal activity. Dexoxadrol has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand its potential therapeutic effects and to identify any potential long-term effects of its use.
Métodos De Síntesis
The synthesis of (2R)-4-Cyclohexyl-2-methylbutan-1-amine involves a multistep process that starts with the reaction of cyclohexanone with methylamine to form the intermediate N-methylcyclohexanone. This intermediate is then reduced using lithium aluminum hydride to produce the corresponding alcohol, which is further reacted with tosyl chloride to form the tosylate. The tosylate is then treated with ammonia to form the final product, (2R)-4-Cyclohexyl-2-methylbutan-1-amine.
Aplicaciones Científicas De Investigación
Dexoxadrol has been extensively studied for its potential therapeutic effects in the treatment of various neurological disorders such as attention-deficit hyperactivity disorder (ADHD), narcolepsy, and Parkinson's disease. It has also been investigated for its potential use as a cognitive enhancer and as a treatment for depression and anxiety.
Propiedades
IUPAC Name |
(2R)-4-cyclohexyl-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-11H,2-9,12H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZDTWAOCHVCSM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2563810.png)
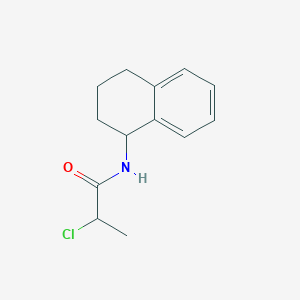
methanamine hydrochloride](/img/structure/B2563812.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2563814.png)

![2-[3-(hydroxymethyl)-2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2563819.png)

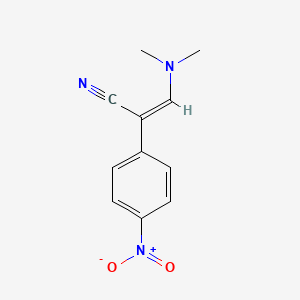
![(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2563823.png)
![methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2563824.png)
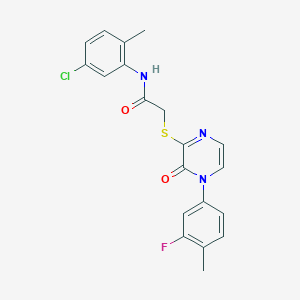

![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2563829.png)
